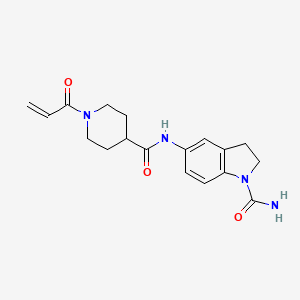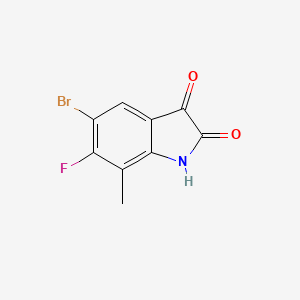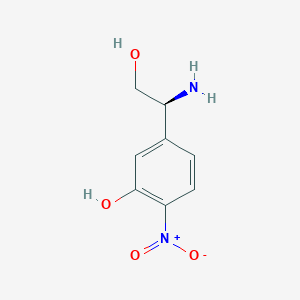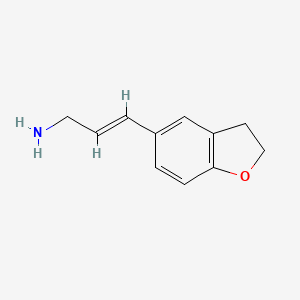
2-(2-Methanesulfonylphenyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methanesulfonylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H13NO2S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methanesulfonylphenyl)prop-2-en-1-amine typically involves the reaction of 2-(2-methanesulfonylphenyl)ethan-1-amine with appropriate reagents under controlled conditions. One common method includes the use of ®-1-(2-(methylsulfonyl)phenyl)prop-2-en-1-amine as a starting material . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methanesulfonylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Methanesulfonylphenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methanesulfonylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biochemical pathways and result in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methanesulfonylphenyl)ethan-1-amine: Similar structure but with an ethanamine moiety instead of prop-2-en-1-amine.
3-Amino-1-propene: Contains a propene moiety but lacks the methanesulfonyl and phenyl groups.
Uniqueness
2-(2-Methanesulfonylphenyl)prop-2-en-1-amine is unique due to the presence of both the methanesulfonyl and prop-2-en-1-amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
2-(2-methylsulfonylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13NO2S/c1-8(7-11)9-5-3-4-6-10(9)14(2,12)13/h3-6H,1,7,11H2,2H3 |
InChI-Schlüssel |
YVRHZDQTHNKZHR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13546572.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate](/img/structure/B13546577.png)
![N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B13546594.png)




![2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13546640.png)



![1,1-Difluoro-5-methylspiro[2.3]hexan-5-aminehydrochloride](/img/structure/B13546662.png)

![3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)
